molecular formula C20H20Cl3NO3 B12692142 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate CAS No. 86626-72-4

2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate

Cat. No.: B12692142
CAS No.: 86626-72-4
M. Wt: 428.7 g/mol
InChI Key: CFBXNTURAPEGTI-UHFFFAOYSA-N
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Description

2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate is a heterocyclic organic compound with the molecular formula C20H20Cl3NO3 and a molecular weight of 428.7367 g/mol . This compound is known for its unique structure, which includes both an ester and an amine functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate typically involves the reaction of 4-formyl-3-methylaniline with ethyl bromoacetate in the presence of a base to form the intermediate 2-(ethyl(4-formyl-3-methylphenyl)amino)ethyl acetate. This intermediate is then reacted with 3-(trichloromethyl)benzoic acid under esterification conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the trichloromethyl group.

Major Products Formed

    Oxidation: 2-(Ethyl(4-carboxy-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate.

    Reduction: 2-(Ethyl(4-hydroxymethyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The trichloromethyl group can also participate in electrophilic interactions, further contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethyl(4-formyl-3-methylphenyl)amino)ethyl 3-(trichloromethyl)benzoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structural features also contribute to its potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

86626-72-4

Molecular Formula

C20H20Cl3NO3

Molecular Weight

428.7 g/mol

IUPAC Name

2-(N-ethyl-4-formyl-3-methylanilino)ethyl 3-(trichloromethyl)benzoate

InChI

InChI=1S/C20H20Cl3NO3/c1-3-24(18-8-7-16(13-25)14(2)11-18)9-10-27-19(26)15-5-4-6-17(12-15)20(21,22)23/h4-8,11-13H,3,9-10H2,1-2H3

InChI Key

CFBXNTURAPEGTI-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC(=O)C1=CC(=CC=C1)C(Cl)(Cl)Cl)C2=CC(=C(C=C2)C=O)C

Origin of Product

United States

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